molecular formula C10H12N2 B3058109 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine CAS No. 87870-26-6

1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine

Cat. No.: B3058109
CAS No.: 87870-26-6
M. Wt: 160.22 g/mol
InChI Key: OCOYVHIKECXFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine is a heterocyclic compound with the molecular formula C10H12N2. It belongs to the class of naphthyridines, which are characterized by a bicyclic structure containing two nitrogen atoms in the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation yields 3- and 4-amino-1,8-naphthyridin-2(1H)-ones . Another method includes the use of Friedländer cyclization, which involves the condensation of 2-aminopyridine with a carbonyl compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups attached to the core structure .

Scientific Research Applications

1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dimethyl-3,4-dihydro-2,7-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups attached to the naphthyridine core .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,4-dimethyl-3,4-dihydro-2,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7-5-12-8(2)10-6-11-4-3-9(7)10/h3-4,6-7H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOYVHIKECXFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(C2=C1C=CN=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00521467
Record name 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00521467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87870-26-6
Record name 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00521467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine
Reactant of Route 2
1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine
Reactant of Route 3
1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine
Reactant of Route 4
1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine
Reactant of Route 5
1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine
Reactant of Route 6
Reactant of Route 6
1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.